molecular formula C19H42ClN B091573 Hexadecyltrimethylammonium chloride CAS No. 112-02-7

Hexadecyltrimethylammonium chloride

Cat. No.: B091573
CAS No.: 112-02-7
M. Wt: 320 g/mol
InChI Key: WOWHHFRSBJGXCM-UHFFFAOYSA-M
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Description

Hexadecyltrimethylammonium chloride is a cationic surfactant with the chemical formula C19H42ClN. It is commonly used in various industrial and scientific applications due to its surface-active properties. This compound is known for its ability to form micelles in aqueous solutions, making it useful in a wide range of applications from detergents to pharmaceuticals .

Mechanism of Action

Target of Action

Hexadecyltrimethylammonium chloride is a cationic surfactant . Its primary targets are biological membranes, where it interacts with the lipid bilayer. It is also used in various industrial applications, targeting surfaces to modify their properties .

Mode of Action

As a cationic surfactant, this compound has a permanently charged nitrogen atom with four alkyl or aryl groups attached to it . This structure allows it to interact with its targets, causing changes in their properties. For example, in biological systems, it can disrupt cell membranes, leading to cell lysis .

Biochemical Pathways

This compound can affect various biochemical pathways. For instance, it has been reported that Pseudomonas sp. B1 metabolizes this compound with NAD(P)H and oxygen to yield hexadecanal and trimethylamine . Hexadecanal can be converted directly into hexadecanoyl-CoA by hexadecanal dehydrogenase, or can be oxidized to hexadecanoate before conversion into hexadecanoyl-CoA .

Pharmacokinetics

As a quaternary ammonium compound, it is generally soluble in water and is near ph 7 (neutral) , which could influence its bioavailability.

Result of Action

The action of this compound can result in various molecular and cellular effects. For instance, in biological systems, it can cause cell lysis due to its interaction with cell membranes . In industrial applications, it can modify the properties of surfaces, making them more hydrophilic or hydrophobic .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its efficacy as a surfactant can be affected by the presence of other ions in the solution. Additionally, its stability can be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Hexadecyltrimethylammonium chloride interacts with various biomolecules in its role as a surfactant. It forms self-aggregates in aqueous solutions, which can prevent the aggregation of other molecules in the solution . This property is utilized in the preparation of polymethylsilsesquioxane aerogels from methyltrimethoxysilane by hydrolysis and polycondensation reaction .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that it can influence cell function through its surfactant properties. For example, it can disrupt cell membranes, leading to cell lysis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules in the solution. It forms self-aggregates, which can prevent the aggregation of other molecules. This is considered a key mechanism underlying the formation of a flexible microstructure of hybrid aerogels .

Temporal Effects in Laboratory Settings

It is known that it can form self-aggregates in aqueous solutions, which can influence the effects of this compound over time .

Dosage Effects in Animal Models

It is known to be harmful if swallowed or in contact with skin .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that Pseudomonas sp. B1 can metabolize this compound with NAD(P)H and oxygen to yield hexadecanal and trimethylamine .

Preparation Methods

Hexadecyltrimethylammonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of hexadecylamine with methyl chloride in the presence of a solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Hexadecyltrimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It is stable under normal conditions and does not readily undergo oxidation or reduction reactions. Common reagents used in its reactions include halides and other nucleophiles, which can displace the chloride ion to form new compounds . The major products formed from these reactions are typically other quaternary ammonium salts .

Comparison with Similar Compounds

Properties

IUPAC Name

hexadecyl(trimethyl)azanium;chloride
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InChI

InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1
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InChI Key

WOWHHFRSBJGXCM-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]
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Molecular Formula

C19H42N.Cl, C19H42ClN
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Related CAS

6899-10-1 (Parent)
Record name Trimethylhexadecylammonium chloride
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DSSTOX Substance ID

DTXSID6026901
Record name Hexadecyl trimethyl ammonium chloride
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Molecular Weight

320.0 g/mol
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Physical Description

Hexadecyltrimethylammonium chloride appears as colorless to pale yellow liquid with an odor of rubbing alcohol. Floats or sinks in water. (USCG, 1999), Liquid, Solution: Clear to pale yellow liquid; [HSDB] White powder; [MSDSonline]
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Record name 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1)
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Boiling Point

180 °F at 760 mmHg (isopropyl alcohol) (USCG, 1999)
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Flash Point

69 °F (USCG, 1999)
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Solubility

Water solubility: 440 mg/l at 30 °C
Record name TRIMETHYLHEXADECYLAMMONIUM CHLORIDE
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Density

0.9 at 77 °F (approx.) (USCG, 1999) - Less dense than water; will float
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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CAS No.

112-02-7, 68002-63-1
Record name HEXADECYLTRIMETHYLAMMONIUM CHLORIDE
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Record name Hexadecyltrimethylammonium chloride
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Record name Trimethylhexadecylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of hexadecyltrimethylammonium chloride?

A1: this compound has a molecular formula of C19H42ClN and a molecular weight of 320.00 g/mol.

Q2: What spectroscopic techniques are useful for characterizing CTAC?

A2: Several spectroscopic techniques can be used to characterize CTAC, including:* Fourier Transform Infrared (FTIR) spectroscopy: FTIR can identify the presence of specific functional groups in CTAC, such as C-H stretching vibrations around 2931.9 cm-1. []* Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, particularly 1H NMR, can provide information about the molecular conformation of CTAC in various environments, such as micelles. []

Q3: How does the presence of urea affect the thermal behavior of CTAC in aqueous solutions?

A4: Adding urea to aqueous CTAC solutions causes the temperature at which structural transitions occur (as observed by differential scanning calorimetry) to shift to lower temperatures. [] This effect is attributed to the urea molecules disrupting the hydrogen bonding network within the water, thereby influencing the aggregation and clustering of CTAC micelles. []

Q4: Can CTAC act as a catalyst in chemical reactions?

A5: Yes, CTAC has been shown to accelerate the hydrolysis of ATP, particularly at pH 5 and 8, due to its ability to form micelles. [] The acceleration is more pronounced at concentrations below the critical micelle concentration (CMC) of CTAC. []

Q5: How does CTAC influence the chemiluminescence of fluorescein in the presence of horseradish peroxidase (HRP)?

A6: CTAC micelles significantly enhance the intensity of fluorescein chemiluminescence catalyzed by HRP. [] This enhancement is attributed to the electrostatic attraction between the anionic fluorescein molecules and the cationic CTAC micelles, leading to a higher local concentration of fluorescein and more efficient energy transfer from singlet oxygen. []

Q6: How does the counterion affect the viscoelasticity of CTAC solutions upon the addition of sodium salicylate?

A7: The type of counterion in CTAC (chloride or bromide) influences the viscoelasticity enhancement upon adding sodium salicylate. [] This difference stems from the varying dissociation degrees of the counterions, which impacts the electrostatic screening and subsequent micellar growth from rodlike to wormlike structures. []

Q7: How can the stability of epoprostenol be improved?

A8: The presence of CTAC micelles significantly reduces the hydrolysis rate of epoprostenol, even at high pH levels. [] This stabilizing effect is attributed to the partitioning of epoprostenol into the micellar phase and electrostatic repulsion between hydronium ions (responsible for hydrolysis) and the positively charged micellar surface. []

Q8: What are some applications of CTAC in analytical chemistry?

A9: CTAC finds applications in various analytical techniques, including:* High-performance liquid chromatography (HPLC): CTAC can be used as a component of the mobile phase in HPLC to separate inorganic anions like iodate, nitrite, bromide, nitrate, and iodide. []* Chemiluminescence detection: As mentioned earlier, CTAC enhances the chemiluminescence of fluorescein in the presence of HRP, enabling the sensitive detection of hydrogen peroxide. []

Q9: Can CTAC be used to modify clay minerals for material science applications?

A10: Yes, CTAC can modify the surface properties of clay minerals like montmorillonite through ion exchange reactions. [] This modification renders the clay organophilic, enhancing its compatibility with polymers like epoxy resins to create nanocomposites with improved thermal and mechanical properties. []

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